molecular formula C58H48Cl2N2P2Ru B3125820 Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II) CAS No. 329736-05-2

Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)

Cat. No. B3125820
CAS RN: 329736-05-2
M. Wt: 1006.9 g/mol
InChI Key: PZTVCDSGEXHVBL-LISIALKWSA-L
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Description

Dichloro[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II) is a complex compound. It is a yellow to orange to brown powder . It is air sensitive and should be stored in cold conditions .


Molecular Structure Analysis

The molecular structure of similar ruthenium complexes has been studied . These complexes often adopt a pseudo-tetrahedral structure . The nature of the ligand can have a marginal effect on structural parameters such as Ru-P, Ru-Cl, Ru-C bond lengths and the sum of the P-Ru-Cl1, P-Ru-Cl2 and Cl1-Ru-Cl2 angles .


Physical And Chemical Properties Analysis

This compound is a yellow to orange to brown powder . It is air sensitive and should be stored in cold conditions . Other physical and chemical properties are not provided in the search results.

Scientific Research Applications

Asymmetric Hydrogenation Catalysts

Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II) has shown significant utility in the field of asymmetric hydrogenation. This complex is effective in catalyzing the asymmetric hydrogenation of prochiral alkenes, such as 2-acylaminoacrylic and 2-acylaminocinnamic acids, under mild conditions. These reactions afford N-acyl-(R)-α-amino acids with high optical purity, highlighting the complex's potential in synthesizing chiral molecules with significant enantiomeric excess. Such processes are pivotal for the production of pharmaceuticals and fine chemicals, where the control of molecular chirality is crucial for the activity and safety of the compounds (Kawano et al., 1989).

Chiral Ligand Synthesis

The compound also plays a vital role in the synthesis and structural characterization of chiral ligands. For instance, Dichloro[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II), closely related to the ruthenium complex, demonstrates the feasibility of synthesizing such chiral ligands under green production conditions. This not only makes the process cost-effective but also aligns with the principles of green chemistry, providing a sustainable route to high-purity chiral ligands. These ligands are integral in various catalytic systems, especially those involving asymmetric syntheses, thus having broad implications in synthetic organic chemistry (Wang Zhaowe, 2015).

Study of Catalytic Mechanisms

Furthermore, the ruthenium complex facilitates the study of catalytic mechanisms, such as the formation of putative intermediates in reactions like ketone hydrogenation. The detailed examination of such intermediates allows for a deeper understanding of the reaction pathways and the role of the catalyst within these processes. This knowledge is crucial for optimizing reaction conditions and developing more efficient and selective catalytic systems (Hamilton et al., 2005).

properties

IUPAC Name

dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32P2.C14H16N2.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h1-32H;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2/t;13-,14-;;;/m.0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTVCDSGEXHVBL-LISIALKWSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H48Cl2N2P2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1006.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)
Reactant of Route 2
Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)
Reactant of Route 3
Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)
Reactant of Route 4
Reactant of Route 4
Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)
Reactant of Route 5
Reactant of Route 5
Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)
Reactant of Route 6
Reactant of Route 6
Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)

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